

# Initial Findings from ODM-204 Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**ODM-204** is a novel, orally bioavailable, non-steroidal small molecule inhibitor currently under investigation for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] CRPC is characterized by the continued growth of prostate cancer despite androgen deprivation therapy, often driven by persistent androgen receptor (AR) signaling.[1][3] **ODM-204** exhibits a dual mechanism of action, simultaneously targeting both the androgen receptor and the biosynthesis of androgens, presenting a promising therapeutic strategy for this advanced form of prostate cancer.[1][2][4] This technical guide summarizes the initial findings from preclinical animal models, focusing on the quantitative data, experimental methodologies, and the underlying signaling pathways.

#### **Mechanism of Action**

**ODM-204** exerts its anti-tumor effects through a dual-pronged attack on the androgen signaling axis. Firstly, it acts as a potent antagonist of the androgen receptor (AR), directly inhibiting its function.[1][4] Secondly, it is a potent inhibitor of CYP17A1, a critical enzyme in the steroidogenesis pathway responsible for the synthesis of androgens such as testosterone and dihydrotestosterone (DHT).[1][2][4] By concurrently blocking both androgen synthesis and AR activity, **ODM-204** aims to achieve a more comprehensive shutdown of the signaling pathways that drive CRPC growth.[3][5]



# Androgen Biosynthesis Cholesterol Pregnenolone 3β-HSD CYP17A1 (17 $\alpha$ -hydroxylase) DHEA Progesterone CYP17A1 (17,20-lyase) Androstenedione Testosterone 5α-reductase DHT ODM-204 Androgen Receptor Signaling Androgen Receptor (AR) AR Nuclear Translocation Androgen Response Element (ARE) Gene Transcription Tumor Growth

Dual Mechanism of Action of ODM-204

Click to download full resolution via product page

Caption: Dual mechanism of action of ODM-204.



## **In Vitro Efficacy**

The in vitro activity of **ODM-204** was evaluated in androgen-dependent prostate cancer cell lines, LNCaP and VCaP.

**Ouantitative Data** 

| Parameter | Target/Cell Line           | Value  | Reference |
|-----------|----------------------------|--------|-----------|
| IC50      | CYP17A1                    | 22 nM  | [4][5]    |
| IC50      | Androgen Receptor (AR)     | 80 nM  | [1]       |
| Ki        | Androgen Receptor (AR)     | 47 nM  | [4][5]    |
| IC50      | LNCaP Cell Proliferation   | 170 nM | [4][5]    |
| IC50      | VCaP Cell<br>Proliferation | 280 nM | [4][5]    |
| IC50      | AR (T877A) Mutant          | 95 nM  | [4][5]    |
| IC50      | AR (W741L) Mutant          | 277 nM | [4][5]    |
| IC50      | AR (F876L) Mutant          | 6 nM   | [4][5]    |

## **Experimental Protocols**

- CYP17A1 Inhibition Assay: The inhibitory activity of ODM-204 on CYP17A1 was assessed
  using human and rat testicular microsomes and a human adrenal cortex cell line.[4][5] The
  specific concentrations of microsomal protein, substrates, and ODM-204, as well as
  incubation times and analytical methods for determining product formation, were not detailed
  in the reviewed literature.
- Androgen Receptor Binding Assay: The binding affinity of ODM-204 to the wild-type androgen receptor was determined using cytosolic lysates from the ventral prostates of rats in a competition binding assay.[4][5]



- Cell Proliferation Assays: The effect of ODM-204 on the proliferation of androgen-dependent VCaP and LNCaP prostate cancer cells was evaluated.[2][5][6] While the specific cell seeding densities, treatment durations, and proliferation detection methods (e.g., MTT, BrdU) were not explicitly stated, these assays typically involve exposing the cells to varying concentrations of the compound and measuring cell viability or proliferation after a set period.
- AR Nuclear Translocation and Reporter Gene Assays: The functional antagonism of ODM-204 on the human androgen receptor was demonstrated in cells stably transfected with the full-length AR and an androgen-responsive reporter gene construct.[4][5] Assays for AR nuclear translocation and the transactivation of human AR mutants were also conducted.[4]
   [5]

## In Vivo Efficacy in Animal Models

The in vivo anti-tumor activity of **ODM-204** was investigated in a murine VCaP xenograft model of castration-resistant prostate cancer.[1][2] Studies were also conducted in rats and cynomolgus monkeys to evaluate the effect of **ODM-204** on steroidogenesis.[2][5][6]

**Ouantitative Data** 

| Animal Model              | Parameter                                                 | Treatment                                           | Result                                                                 | Reference |
|---------------------------|-----------------------------------------------------------|-----------------------------------------------------|------------------------------------------------------------------------|-----------|
| VCaP Xenograft<br>(Mouse) | Tumor Growth<br>Inhibition                                | 50 mg/kg/day,<br>oral                               | 66%                                                                    | [4][5]    |
| Cynomolgus<br>Monkey      | Steroid<br>Production                                     | 10-30 mg/kg,<br>single oral dose                    | Dose-dependent inhibition of adrenal and testicular steroid production | [2][5][6] |
| Rat                       | Testosterone Levels and Androgen- Sensitive Organ Weights | Co-<br>administration<br>with leuprolide<br>acetate | Significant and dose-dependent potentiation of suppression             | [2][5]    |



### **Experimental Protocols**

- VCaP Xenograft Model:
  - Animal Strain: Male nude mice were used for this model.[7]
  - Cell Implantation: VCaP prostate cancer cells were subcutaneously grafted into the mice.
     [4][5] While not explicitly stated for the ODM-204 studies, standard procedures often involve suspending the cells in a medium like Matrigel to enhance tumor formation.
  - Treatment: ODM-204 was administered orally at a dose of 50 mg/kg/day.[4][5] The formulation of the vehicle was not specified.
  - Tumor Measurement: Tumor growth was monitored over the course of the study.[2][6]
     Typically, tumor volume is measured periodically using calipers.
- Steroidogenesis in Cynomolgus Monkeys: Sexually mature male cynomolgus monkeys received a single oral dose of ODM-204 (10-30 mg/kg), and the effect on adrenal and testicular steroid production was assessed.[2][5][6]
- Steroidogenesis in Rats: Human chorionic gonadotropin-treated male rats were used to
  evaluate the effect of ODM-204 on steroid production.[2][5] In a separate experiment to
  mimic the clinical scenario of androgen deprivation therapy, ODM-204 was co-administered
  with the LHRH agonist leuprolide acetate.[2][4][5]

#### **Preclinical Research Workflow**

The preclinical evaluation of **ODM-204** followed a logical progression from in vitro characterization to in vivo efficacy and pharmacodynamic studies.





Preclinical Evaluation Workflow for ODM-204

Click to download full resolution via product page

Caption: Preclinical evaluation workflow for ODM-204.

## **Summary**

The initial preclinical findings for **ODM-204** in animal models are promising. The compound demonstrates potent dual inhibition of both the androgen receptor and CYP17A1, leading to significant anti-proliferative effects in androgen-dependent prostate cancer cells in vitro and substantial tumor growth inhibition in a VCaP xenograft model of castration-resistant prostate cancer.[2][4][5] Furthermore, studies in rats and monkeys confirm its ability to suppress steroidogenesis in vivo.[2][5][6] These early results provided a strong rationale for the clinical development of **ODM-204** as a potential treatment for patients with CRPC.[5] However, it is



important to note that further clinical development was halted due to the molecule's properties. [7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ODM-204, a novel dual inhibitor of CYP17A1 and androgen receptor for the treatment of castration-resistant prostate cancer. - ASCO [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Discovery and development of ODM-204: A Novel nonsteroidal compound for the treatment of castration-resistant prostate cancer by blocking the androgen receptor and inhibiting CYP17A1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Initial Findings from ODM-204 Animal Models: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3419984#initial-findings-from-odm-204-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com